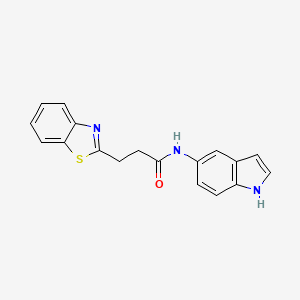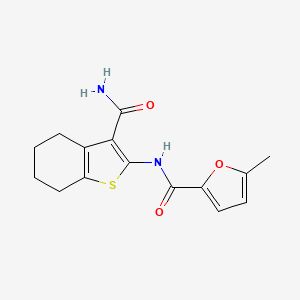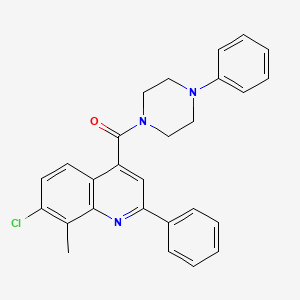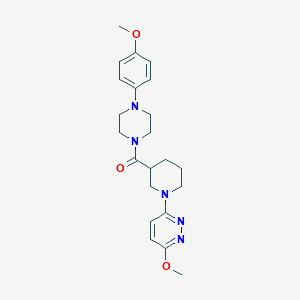
3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide is a synthetic organic compound that combines the structural features of benzothiazole and indole These two moieties are known for their significant biological activities and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.
Formation of Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling of Benzothiazole and Indole: The benzothiazole and indole moieties are coupled through a propanamide linker. This can be achieved by reacting 2-aminobenzothiazole with 5-bromo-1H-indole in the presence of a base such as potassium carbonate, followed by amidation with propanoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) or sodium hydride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole and indole rings.
Reduction: Reduced forms of the benzothiazole and indole rings.
Substitution: Substituted derivatives at the benzothiazole moiety.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the inherent fluorescence of the benzothiazole and indole moieties.
Medicine: Investigated for its potential as an anticancer agent, given the known biological activities of benzothiazole and indole derivatives.
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: Inhibition of key enzymes involved in cellular processes.
Receptor Binding: Binding to specific receptors on the cell surface, leading to modulation of signal transduction pathways.
DNA Intercalation: Intercalation into DNA, leading to disruption of DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-3-yl)propanamide: Similar structure but with the indole moiety at a different position.
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-7-yl)propanamide: Similar structure but with the indole moiety at a different position.
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-2-yl)propanamide: Similar structure but with the indole moiety at a different position.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide is unique due to the specific positioning of the indole moiety, which may confer distinct biological activities and chemical properties. This positioning can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions.
Properties
Molecular Formula |
C18H15N3OS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)propanamide |
InChI |
InChI=1S/C18H15N3OS/c22-17(20-13-5-6-14-12(11-13)9-10-19-14)7-8-18-21-15-3-1-2-4-16(15)23-18/h1-6,9-11,19H,7-8H2,(H,20,22) |
InChI Key |
PFORMUGJXWVEAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexyl[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10978195.png)
![2-(4-Chlorophenyl)-4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]quinoline](/img/structure/B10978216.png)


![3-(4-Chlorophenyl)-3-(1H-pyrrol-1-YL)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-A]pyrazin-7(8H)-YL]-1-propanone](/img/structure/B10978236.png)
![1-(4-{4-[(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbonyl]piperazin-1-yl}phenyl)ethanone](/img/structure/B10978237.png)
![3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978243.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978252.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10978266.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(1-methyl-1H-indol-5-yl)acetamide](/img/structure/B10978271.png)
![5-ethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B10978283.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B10978290.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10978291.png)

